molecular formula C10H16BrD5 B1142645 1-Bromodecane-9,9,10,10,10-d5 CAS No. 1219802-02-4

1-Bromodecane-9,9,10,10,10-d5

Cat. No.: B1142645
CAS No.: 1219802-02-4
M. Wt: 226.2085489
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Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique that involves the substitution of one or more atoms in a molecule with their isotopes to track the molecule's journey through chemical reactions or biological systems. nih.govcreative-proteomics.com Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. texilajournal.com This technique utilizes either stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes. symeres.com Because the labeled molecule is chemically identical to its unlabeled counterpart, it behaves in a nearly identical manner within a system, serving as a tracer without significantly altering the processes under investigation. creative-proteomics.comchemspider.com

The ability to distinguish the labeled compound from the unlabeled version through analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides unparalleled insights into complex systems. symeres.com In contemporary chemical science, isotopic labeling is indispensable for elucidating reaction mechanisms, studying metabolic pathways, analyzing drug metabolites, and understanding environmental processes. nih.govsymeres.comoptica.org By tracking the labeled isotopes, researchers can determine the fate of specific atoms, quantify compounds with high precision, and gain a deeper understanding of molecular dynamics. texilajournal.comclearsynth.com

Overview of Specifically Deuterated Long-Chain Haloalkanes

Long-chain haloalkanes are hydrocarbons consisting of a lengthy aliphatic chain with one or more halogen atoms attached. When these molecules are specifically deuterated, meaning deuterium atoms are placed at precise locations, they become highly valuable tools in various research fields. The synthesis of these compounds can be achieved by using deuterated precursors in a multi-step synthesis or through hydrogen-deuterium exchange reactions. symeres.comresearchgate.netrsc.org

Specifically deuterated long-chain haloalkanes are utilized in several research domains:

Mechanistic Studies: The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can influence reaction rates, a phenomenon known as the kinetic isotope effect. Studying this effect helps researchers to understand the steps of a chemical reaction. symeres.com

Environmental Tracing: Halogenated organic compounds are of environmental interest, and deuterated versions can be used to study their transport, fate, and degradation in soil and water. solubilityofthings.comdiva-portal.org For instance, studies on sedimentary n-alkanes use hydrogen isotopes to investigate past hydrological cycles. whoi.edu

Material Science: Long-chain alkanes are fundamental to understanding the crystallization behavior of polymers. researchgate.net Specifically deuterated chains allow scientists to probe the structure and dynamics of polymer films and surfactant layers. europa.eu

Analytical Standards: Deuterated long-chain haloalkanes are frequently used as internal standards in quantitative analysis, particularly in mass spectrometry. texilajournal.comresearchgate.net They are ideal for this purpose because they have nearly identical chemical and physical properties to the non-deuterated analyte but are distinguishable by their higher mass. aptochem.com This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise measurements. clearsynth.comscioninstruments.com

Research Trajectory and Context for 1-Bromodecane-9,9,10,10,10-d5

The primary research application of this compound is as an internal standard for quantitative analytical testing. clearsynth.commedchemexpress.com In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a compound added to a sample to aid in the quantification of a different analyte.

An ideal internal standard behaves identically to the analyte during extraction and analysis but provides a distinct signal. aptochem.com this compound, being a deuterated version of 1-Bromodecane (B1670165), fulfills this role perfectly. It co-elutes with the non-deuterated 1-Bromodecane during chromatography but is easily distinguished by its mass-to-charge ratio in the mass spectrometer due to the five additional mass units from the deuterium atoms. researchgate.netaptochem.com

The specific placement of the five deuterium atoms at the terminal end of the hydrocarbon chain (positions 9 and 10) is a deliberate synthetic choice. This part of the molecule is typically less chemically reactive and less prone to accidental hydrogen-deuterium exchange under various experimental conditions, ensuring the stability of the isotopic label throughout the analytical process.

The research trajectory for this compound is not about its own biological or chemical activity, but rather its role as a tool to enhance the robustness and accuracy of analytical methods. clearsynth.com Its use allows researchers in fields such as environmental monitoring, pharmaceutical analysis, and material science to precisely quantify 1-bromodecane or structurally related compounds in complex mixtures. texilajournal.comclearsynth.comsolubilityofthings.com By compensating for sample loss during preparation or fluctuations in instrument response, this compound contributes to the reliability and validation of analytical data. texilajournal.comclearsynth.com

Compound Data

The following tables provide key data for this compound and its non-deuterated parent compound.

Table 1: Chemical Identifiers

Compound Name CAS Number Molecular Formula
1-Bromodecane 112-29-8 C₁₀H₂₁Br

Table 2: Physical and Chemical Properties

Property 1-Bromodecane This compound
Molecular Weight 221.18 g/mol 226.21 g/mol medchemexpress.com
Appearance Colorless to light yellow liquid Not specified, expected to be similar to parent
Boiling Point ~238 °C Not specified, expected to be similar to parent
Density ~1.066 g/mL at 25 °C Not specified, expected to be slightly denser than parent

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and ether. solubilityofthings.com | Not specified, expected to be similar to parent |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2,3-pentadeuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-UQJCUSATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Deuterium Incorporation

Deuterium (B1214612) Labeling Techniques for Aliphatic Chains

The precise installation of deuterium atoms into an aliphatic chain requires specific and controlled chemical transformations. For 1-Bromodecane-9,9,10,10,10-d5, the focus is on achieving high isotopic enrichment at the C9 and C10 positions.

Regioselective Deuteration Approaches for Terminal Alkane Positions

Achieving regioselective deuteration at the terminal positions of an alkane chain is a significant synthetic challenge. One effective strategy involves the use of terminal alkynes as synthetic precursors. The acidic proton of a terminal alkyne can be readily exchanged with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable base or a transition metal catalyst. For instance, base-catalyzed exchange using sodium hydroxide (B78521) or calcium oxide in D₂O can be employed to deuterate terminal alkynes. nih.gov Silver-based catalysts have also been shown to be effective for this transformation, particularly for substrates that are sensitive to basic conditions. nih.gov

Subsequent reduction of the deuterated alkyne to the corresponding deuterated alkane provides a direct route to terminal deuteration. This reduction can be achieved using various methods, including catalytic deuteration with deuterium gas (D₂) over a heterogeneous catalyst like palladium on carbon (Pd/C).

Another approach involves the hydroboration of a terminal alkene with a deuterated borane (B79455) reagent, followed by protonolysis of the resulting organoborane. This method allows for the introduction of deuterium at specific positions depending on the choice of reagents and reaction conditions.

Isotopic Exchange and Reduction Methods for Deuterium Labeling

Isotopic exchange reactions offer a direct method for introducing deuterium into a molecule. Hydrogen isotope exchange (HIE) can be catalyzed by various transition metals, such as iridium, ruthenium, and palladium. acs.orgmdpi.com These methods often utilize D₂O as the deuterium source, which is an inexpensive and readily available reagent. mdpi.com While HIE can be a powerful tool, controlling the regioselectivity can be challenging, and it may lead to a mixture of isotopologues. proquest.com

Reductive deuteration of functional groups is another widely used technique. For instance, the reduction of a carboxylic acid or an ester at the terminus of an alkyl chain with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can yield a terminally deuterated alcohol. This deuterated alcohol can then be further functionalized. Transfer deuteration reactions, which use a deuterium donor in the presence of a catalyst, are also emerging as a valuable method for the selective introduction of deuterium. acs.org

MethodDeuterium SourceCatalyst/ReagentKey Features
Alkyne Deuteration & ReductionD₂O, D₂Base or Ag⁺, Pd/CHigh regioselectivity for terminal positions.
Hydrogen Isotope Exchange (HIE)D₂OIr, Ru, or Pd complexesDirect C-H activation; selectivity can be an issue.
Reductive DeuterationLiAlD₄N/AReduction of terminal functional groups (e.g., -COOH).

Base-Catalyzed Exchange with Deuterium Oxide for α-Deuteration

Base-catalyzed hydrogen-deuterium exchange with D₂O is a classical and effective method for introducing deuterium at positions alpha (α) to a carbonyl group. acs.org The acidic protons on the α-carbon can be removed by a base to form an enolate, which is then quenched with D₂O to incorporate deuterium. This process can be repeated to achieve high levels of deuteration. nih.gov

For the synthesis of this compound, a precursor containing a carbonyl group at the C9 position, such as 2-decanone, could be subjected to base-catalyzed exchange with D₂O to introduce deuterium at the C10 methyl group and the C8 methylene (B1212753) group. Subsequent reduction of the ketone and further chemical transformations would be necessary to arrive at the final product. The choice of base is crucial to avoid side reactions and can range from alkali metal hydroxides to organic bases like pyrrolidine. nih.gov

Precursor Synthesis and Halogenation Pathways for Deuterated Alkyl Bromides

The synthesis of deuterated alkyl bromides like this compound typically involves the preparation of a deuterated precursor, most commonly a deuterated alcohol, followed by a halogenation step.

Synthesis of Deuterated Alcohols as Intermediates

The synthesis of deuterated alcohols is a key step in the preparation of many deuterated compounds. A common approach is the reduction of a corresponding carbonyl compound with a deuterated reducing agent. For example, the reduction of decanoic acid or its ester derivative with lithium aluminum deuteride (LiAlD₄) would yield 1,1-dideuterio-1-decanol. To achieve the desired pentadeuteration at the terminal end, a precursor like ethyl 9,9,10,10,10-pentadeuteriodecanoate would be required. This ester could be prepared from a shorter chain starting material and built up using standard organic synthesis techniques, incorporating the deuterated fragment at the appropriate step.

Alternatively, direct H/D exchange reactions on alcohols using D₂O as the deuterium source can be achieved with certain catalysts. nih.gov Ruthenium and iridium complexes have been shown to catalyze the α-deuteration of primary alcohols. nih.govrsc.org This method offers a more direct route to deuterated alcohols, potentially reducing the number of synthetic steps. google.com

PrecursorDeuterating Agent/MethodProduct
Decanoic acid or esterLiAlD₄1,1-dideuterio-1-decanol
1-Decanol (B1670082)Ru or Ir catalyst, D₂O1,1-dideuterio-1-decanol

Bromination Strategies for Deuterated Alkyl Chains

Once the deuterated alcohol, in this case, 9,9,10,10,10-pentadeuterio-1-decanol, is synthesized, it can be converted to the corresponding alkyl bromide. Several established methods are available for the bromination of primary alcohols.

One of the most common methods is the reaction with phosphorus tribromide (PBr₃). commonorganicchemistry.com This reaction typically proceeds via an Sₙ2 mechanism, resulting in the replacement of the hydroxyl group with a bromide ion. Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or another bromine source. commonorganicchemistry.com

A widely used and practical approach involves treating the alcohol with a mixture of concentrated hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). prepchem.comlibretexts.org This method generates HBr in situ, which then reacts with the alcohol. The reaction of 1-decanol with sodium bromide and sulfuric acid is a well-documented procedure for the synthesis of 1-bromodecane (B1670165) and can be directly applied to its deuterated analog. nsf.gov

ReagentReaction ConditionsProduct
PBr₃Typically neat or in a non-polar solventThis compound
PPh₃, CBr₄Anhydrous conditions, often in CH₂Cl₂ or CH₃CNThis compound
NaBr, H₂SO₄HeatingThis compound

Purity and Isotopic Enrichment Assessment in Synthetic Protocols

The synthesis of isotopically labeled compounds such as this compound necessitates rigorous analysis to confirm not only the chemical purity but also the isotopic enrichment and the specific location of the deuterium atoms. This section delves into the methodologies employed for these critical assessments and the purification techniques required to achieve high-purity deuterated compounds.

Methodologies for Determining Deuterium Content and Location

A combination of spectroscopic techniques is typically employed to ascertain the isotopic purity and the precise location of deuterium labels within a molecule. The most powerful and commonly used methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. rsc.org It allows for the direct observation of deuterium nuclei (²H NMR) and the absence of signals in proton NMR (¹H NMR) at the sites of deuteration.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 9 and 10 would be absent or significantly diminished. The integration of the remaining proton signals can provide a preliminary estimation of the extent of deuteration.

²H NMR (Deuterium NMR) Spectroscopy: This technique directly detects the deuterium nuclei. wikipedia.org For this compound, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms at the C-9 and C-10 positions, confirming their location. Quantitative ²H NMR can be used to determine the site-specific deuterium isotope ratios. acs.org A combination of ¹H NMR and ²H NMR can provide an accurate determination of the isotopic abundance. wiley.com

¹³C NMR Spectroscopy: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a shift in the resonance frequency compared to a C-H bond. In the ¹³C NMR spectrum of this compound, the signals for C-9 and C-10 would appear as multiplets due to one-bond and two-bond C-D coupling, providing further confirmation of the deuteration sites.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the deuterated compound from any impurities before mass analysis, ensuring that the measured isotopic distribution is accurate. nih.govwikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the differentiation between isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.govresearchgate.net This is crucial for calculating the percentage of molecules that are fully deuterated (d5), as well as the percentages of partially deuterated (d1, d2, d3, d4) and non-deuterated (d0) species.

The table below illustrates a hypothetical analysis of the isotopic distribution for a sample of this compound, as might be determined by HRMS.

IsotopologueMolecular FormulaTheoretical Mass (amu)Measured Relative Abundance (%)
d0C₁₀H₂₁Br220.08270.5
d1C₁₀H₂₀DBr221.08901.0
d2C₁₀H₁₉D₂Br222.09522.5
d3C₁₀H₁₈D₃Br223.10155.0
d4C₁₀H₁₇D₄Br224.107810.0
d5C₁₀H₁₆D₅Br225.114081.0

This table is for illustrative purposes and does not represent actual experimental data.

Purification Techniques for High-Isotopic Purity Deuterated Compounds

Achieving high chemical and isotopic purity is essential for the application of deuterated compounds. moravek.com Following synthesis, purification steps are necessary to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

Chromatographic Methods

Chromatography is the most common and effective method for purifying organic compounds.

Flash Column Chromatography: This is a standard technique for the initial purification of the crude reaction mixture. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a solvent or mixture of solvents), this compound can be separated from more polar or less polar impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high chemical purity, HPLC is often employed. moravek.com It offers superior separation efficiency compared to standard column chromatography. A normal-phase or reverse-phase column can be used depending on the properties of the compound and the impurities.

Gas Chromatography (GC): For volatile compounds like 1-Bromodecane, preparative GC can be used to achieve high levels of purity. The compound is vaporized and passed through a column, and the different components are separated based on their boiling points and interactions with the stationary phase.

Distillation

Distillation is a useful technique for purifying liquids based on differences in their boiling points. For this compound, fractional distillation under reduced pressure (vacuum distillation) can be used to separate it from impurities with significantly different boiling points. This method is particularly effective for removing non-volatile impurities.

The choice of purification method depends on the nature of the impurities and the required level of purity. Often, a combination of techniques is necessary to obtain the final product with the desired specifications. The purity of the final compound is then re-assessed using the analytical techniques described in the previous section to ensure it meets the required standards for its intended application.

Applications in Advanced Organic Synthesis and Material Science Research

1-Bromodecane-9,9,10,10,10-d5 as a Deuterium-Labeled Building Block

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound is valued as a building block because it allows for the precise introduction of a deuterated decyl chain. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. medchemexpress.com Its greater mass compared to hydrogen can subtly influence reaction rates (a phenomenon known as the kinetic isotope effect) and provides a distinct signal in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes it an invaluable tracer for following the path of molecules through complex reaction sequences and for probing reaction mechanisms.

One of the most fundamental transformations for an alkyl halide like this compound is its conversion into a Grignard reagent. This reaction involves treating the deuterated alkyl bromide with magnesium metal in an ether solvent. The resulting organometallic compound, (decane-9,9,10,10,10-d5)magnesium bromide, effectively reverses the polarity of the terminal carbon, transforming it from an electrophilic site into a potent carbon-based nucleophile.

This deuterated Grignard reagent is a versatile intermediate for alkylation reactions, where it is used to form new carbon-carbon bonds. For example, it can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the d5-decyl group into a new molecular framework. It can also be used to form bonds with other elements, such as in the synthesis of silicon-carbon bonds for creating specialized chromatographic materials. ntu.ac.uk The deuterium label remains at the end of the alkyl chain, allowing researchers to track its incorporation and final position within the product molecule.

Reaction Step Reactants Product Significance
Formation This compound, Magnesium (Mg)(Decane-9,9,10,10,10-d5)magnesium bromideCreates a potent, deuterated nucleophile.
Alkylation (Decane-9,9,10,10,10-d5)magnesium bromide, Electrophile (e.g., R₂C=O)Deuterated alcohol (R₂C(OH)-C₁₀H₁₆D₅)Incorporates the labeled decyl chain into a larger molecule.

Deuterated alkyl halides are crucial substrates in metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. In reactions such as the Kumada-Tamao-Corriu coupling, a Grignard reagent derived from this compound can be coupled with an aryl or vinyl halide in the presence of a catalyst, typically based on iron, palladium, or nickel. kyoto-u.ac.jp

In a typical Kumada coupling, the catalytic cycle involves the transfer of the deuterated alkyl group from the magnesium center to the metal catalyst, which then transfers it to the other organic partner, forming the final cross-coupled product and regenerating the catalyst. kyoto-u.ac.jp This process allows for the synthesis of complex molecules where the deuterated decyl chain is attached to an aromatic or unsaturated system. The deuterium label serves as a silent, unambiguous marker to confirm the success of the coupling and to study the behavior of the alkyl chain in the resulting product.

Reaction Type Key Components Product Example Purpose
Kumada Coupling (Decane-d5)magnesium bromide, Aryl Halide (Ar-X), Iron CatalystAryl-decane-d5Forms a C(sp³)–C(sp²) bond, attaching the labeled chain to an aromatic ring. kyoto-u.ac.jp
Suzuki Coupling Decyl-d5-boronic acid (derived from the Grignard), Vinyl Halide, Palladium CatalystVinyl-decane-d5Forms a C(sp³)–C(sp²) bond, attaching the labeled chain to a double bond. unimib.it

The specific placement of deuterium in this compound makes it an excellent tool for investigating reaction mechanisms, particularly for radical reactions. The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. If a reaction mechanism involves the breaking of a C-H bond at the terminal methyl group in its rate-determining step, substituting it with a C-D bond will slow the reaction down.

Preparation of Complex Deuterated Organic Molecules

Beyond its use in studying reaction mechanisms, this compound is a key starting material for the deliberate synthesis of larger, more complex molecules containing a deuterated segment. These labeled molecules are custom-designed for specific research applications in material science and biophysics.

Surfactants and amphiphiles are molecules possessing both a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." this compound is an ideal precursor for the hydrophobic tail. Through nucleophilic substitution reactions, the deuterated decyl group can be attached to a variety of polar head groups.

For instance, reacting this compound with a nucleophile like 1-methylimidazole (B24206) leads to the formation of a 1-decyl-3-methylimidazolium (B1227720) bromide salt. acs.org This molecule is a type of ionic liquid and an amphiphile, with the imidazolium (B1220033) ring as the charged, hydrophilic head and the d5-decyl chain as the hydrophobic tail. acs.org Deuterating the tail allows its structure, aggregation behavior, and dynamics in solution to be studied with high precision using techniques like neutron scattering, providing insights into the formation of micelles and other self-assembled structures.

Component Function Example Structure derived from 1-Bromodecane-d5
Hydrophilic Head Polar, water-soluble portionImidazolium cation acs.org
Hydrophobic Tail Non-polar, lipid-soluble portion-CH₂(CH₂)₈C(D)₂CD₃

In polymer science, introducing deuterated segments into macromolecules is critical for understanding their physical properties. Techniques like small-angle neutron scattering (SANS) rely on the contrast between deuterated and non-deuterated parts of a polymer blend or block copolymer to reveal information about morphology, chain conformation, and phase separation.

This compound can be used to introduce a deuterated end-group to a polymer chain. For example, in a living anionic polymerization, the reaction can be "terminated" or "capped" by adding the deuterated alkyl halide, which attaches the d5-decyl group to the end of the polymer chain. Alternatively, it can be used to synthesize a deuterated initiator or monomer, which is then incorporated into the polymer backbone during polymerization. This allows for the creation of precisely labeled polymer architectures, such as star-shaped or block copolymers, which are essential for developing and testing theories of polymer physics. researchgate.net

Precursors for Deuterated Analogues in Chemical Biology Research

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into organic molecules is a cornerstone of modern chemical biology and pharmaceutical research. nih.govacs.orgresearchgate.net Deuterium-labeled compounds, or deuterated analogues, serve as indispensable tools for elucidating metabolic pathways, understanding reaction mechanisms, and enhancing the pharmacokinetic profiles of drug candidates. acs.orgchemsrc.commedchemexpress.com In this context, isotopically labeled building blocks are crucial, as they allow for the efficient and precise introduction of deuterium into larger, more complex target molecules. nih.gov this compound is one such essential precursor, providing a reactive handle—the bromo group—for covalently attaching a ten-carbon chain with a five-deuterium isotopic signature at its terminus.

The primary application of this compound is to serve as a synthetic intermediate for creating deuterated probes and potential therapeutics. isotope.comisotope.com Its non-deuterated counterpart, 1-bromodecane (B1670165), is widely used in organic synthesis to introduce a decyl group into various molecules through reactions like nucleophilic substitutions. solubilityofthings.com The deuterated version behaves similarly from a chemical reactivity standpoint but carries a "heavy" isotopic label. This label allows researchers to track the molecule's journey and transformation within a biological system using analytical techniques like mass spectrometry, without significantly altering the parent molecule's inherent chemical or biological properties. acs.org

Detailed research findings highlight the value of such precursors in several key areas:

Metabolic Fate and Pharmacokinetic Studies: A major application is in the study of a drug's absorption, distribution, metabolism, and excretion (ADME). acs.org By synthesizing a potential drug candidate with a deuterated decyl chain derived from this compound, researchers can distinguish the drug and its metabolites from endogenous, non-deuterated compounds in biological samples. chemsrc.commedchemexpress.com This differentiation is critical for accurately quantifying the drug's concentration and half-life in the body. nih.gov The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect, which in itself is a valuable tool for studying drug metabolism. sci-hub.se

Mechanistic Elucidation: The specific placement of deuterium atoms at the terminal end of the alkyl chain is particularly useful for investigating specific metabolic pathways, such as omega- and omega-1 oxidation, which are common routes for fatty acid and xenobiotic metabolism. The isotopic label helps to pinpoint the sites of metabolic attack and clarify the enzymatic processes involved.

Internal Standards for Quantitative Analysis: In quantitative mass spectrometry, deuterated molecules are considered the gold standard for use as internal standards. Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute in chromatographic separations and exhibit similar ionization efficiencies. However, their higher mass allows them to be distinguished, enabling highly accurate quantification of the non-labeled analyte in complex biological matrices. acs.org

The availability of well-defined deuterated precursors like this compound is therefore a critical enabling technology in chemical biology. It provides a straightforward and reliable method for installing a stable isotopic label, facilitating deeper insights into the complex interactions between organic molecules and biological systems. nih.govmedchemexpress.com

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₀H₁₆D₅Br
Molecular Weight 226.21 g/mol
CAS Number 1219802-02-4
Isotopic Purity Typically ≥98 atom % D
Common Application Precursor for deuterated analogues

Mechanistic Studies and Kinetic Isotope Effects Kie

Elucidation of Reaction Mechanisms Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for understanding the step-by-step sequence of bond-breaking and bond-forming events that constitute a chemical reaction. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of these atoms and the carbon backbone to which they are attached throughout a reaction sequence.

The use of 1-Bromodecane-9,9,10,10,10-d5 allows researchers to monitor the intactness of the terminal end of the decyl chain during various chemical transformations. In reactions such as nucleophilic substitution or elimination, the position of the deuterium label in the products can confirm or rule out proposed mechanistic pathways.

For instance, in a standard SN2 reaction with a nucleophile, the product is expected to retain the deuterium atoms at the C9 and C10 positions, as no bonds at this end of the molecule are broken. However, if an unexpected product is formed where the deuterium label has shifted, it would suggest the involvement of a more complex mechanism, possibly involving unforeseen intermediates or side reactions. The dehalogenative deuteration of alkyl halides, for example, is a method used to specifically incorporate deuterium atoms, highlighting the utility of tracking isotopic labels to understand reaction outcomes. rsc.org

Deuterium scrambling, the migration of deuterium atoms to other positions within a molecule during a reaction, is a key indicator of certain reactive intermediates, particularly carbocations. researchgate.net In reactions that might proceed through a carbocationic intermediate (e.g., SN1 or E1 mechanisms), the formation of a primary carbocation from 1-bromodecane (B1670165) would be highly unstable and prone to rearrangement via hydride shifts to form a more stable secondary carbocation.

If this compound were subjected to such conditions, the observation of deuterium atoms at positions other than C9 and C10 in the product mixture would be strong evidence for a rearrangement pathway. The absence of such scrambling would suggest that the reaction proceeds via a concerted mechanism (like SN2 or E2) or that if a carbocation is formed, it is trapped by a nucleophile or base faster than it can rearrange. researchgate.net Studies on other systems have shown that photolysis or catalytic processes can induce scrambling, which provides a basis for comparison. nih.govarxiv.org

Determination of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a fundamental tool for studying reaction mechanisms, as it provides information about bond breaking or changes in hybridization at the labeled position in the rate-determining step. pharmacy180.comlibretexts.org The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).

Primary KIEs are observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For deuterated bromoalkanes, a primary KIE would be observed in an E2 elimination where a C-H bond at the β-position (C2) is broken in the rate-limiting step. In this case, a significant KIE (typically kH/kD = 2–8) is expected because the C-D bond is stronger and has a lower zero-point energy than the C-H bond. pharmacy180.com

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. princeton.edu For this compound, any observed isotope effect in a typical substitution or elimination reaction at C1 would be a secondary KIE, as the C-D bonds are remote from the reaction center. Specifically, this would be classified as a γ-secondary KIE. These effects arise from changes in hyperconjugation or steric hindrance between the reactant and transition state. For SN1 reactions, a small normal KIE (kH/kD > 1) might be observed due to hyperconjugative stabilization of the developing carbocation. For SN2 reactions, the KIE is often close to unity or slightly inverse (kH/kD < 1). wikipedia.org

Table 1: Representative Kinetic Isotope Effects for Reactions of Bromoalkanes
Reaction TypePosition of Deuterium LabelType of KIETypical kH/kD ValueMechanistic Implication
E2 Eliminationβ-carbonPrimary4.0 - 8.0C-H/C-D bond broken in rate-determining step.
SN1 Substitutionα-carbonα-Secondary1.10 - 1.25Change in hybridization from sp3 to sp2 in the transition state.
SN2 Substitutionα-carbonα-Secondary0.95 - 1.05sp3 hybridization maintained, slight increase in steric crowding in the transition state.
SN1/SN2/E2γ-carbon (as in 1-Bromodecane-d5)γ-Secondary~1.0Label is remote from the reaction center; minimal effect on rate.

Several experimental techniques are employed to measure KIEs accurately. The choice of method depends on the magnitude of the isotope effect and the nature of the reaction.

Direct Comparison of Rates: This involves running two separate reactions, one with the non-deuterated substrate (1-bromodecane) and one with the deuterated substrate (this compound), under identical conditions. wikipedia.org The reaction progress is monitored over time (e.g., by chromatography or spectroscopy) to determine the rate constant for each reaction. The KIE is the ratio of these constants. This method is suitable for large primary KIEs but can be prone to errors from slight variations in experimental conditions. hw.ac.uk

Competitive Experiments: In this more precise method, a mixture of the deuterated and non-deuterated substrates is subjected to the reaction conditions, with the reagent being the limiting factor. The ratio of deuterated to non-deuterated material is measured in the starting material and the product at a specific reaction time. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis, as it can separate the products and determine their isotopic composition. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to determine KIEs, particularly through site-specific natural abundance measurements or by analyzing the product ratios in competitive experiments. nih.govnih.gov

Solvent Isotope Effects in Reaction Systems

A solvent isotope effect (SIE) is observed when the rate of a reaction changes upon replacing a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CD₃OD). chem-station.com This effect provides insight into the role of the solvent in the reaction mechanism, particularly whether proton transfer from the solvent is involved in the rate-determining step. libretexts.orglibretexts.org

For a reaction involving 1-bromodecane, such as solvolysis in water, switching the solvent to D₂O could reveal mechanistic details.

A normal solvent isotope effect (kH₂O/kD₂O > 1) suggests that a proton transfer from the solvent is part of the rate-limiting step. mdpi.com

If no significant SIE is observed (kH₂O/kD₂O ≈ 1), it implies that solvent proton transfer is not a critical part of the rate-limiting step.

Combining substrate KIE studies (using this compound) with SIE studies can provide a more complete picture of the transition state, distinguishing between the roles of substrate C-H bonds and solvent O-H bonds in the mechanism. nih.gov

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful tool for analyzing deuterated compounds. The presence of deuterium (B1214612) (²H) in place of protium (B1232500) (¹H) profoundly influences the NMR spectra, providing unique information that is not available from the analysis of the unlabeled analog.

Deuterium NMR (²H NMR) for Isotopic Location and Purity Confirmation

Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei, making it an unequivocal method for confirming the position of isotopic labels within a molecule. sigmaaldrich.com Since the chemical environment dictates the resonance frequency, the chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, which simplifies spectral interpretation. sigmaaldrich.com

Table 1: Expected ²H NMR Data for 1-Bromodecane-9,9,10,10,10-d5

PositionDeuterium GroupExpected Chemical Shift (δ, ppm)Multiplicity
9-CD₂-~1.2-1.3Broad Singlet
10-CD₃-~0.8-0.9Broad Singlet

Note: Chemical shifts are estimated based on analogous proton chemical shifts in long-chain alkanes.

Proton NMR (¹H NMR) for Residual Protonation and Structural Analysis

While ²H NMR confirms the location of deuterium, Proton NMR (¹H NMR) is crucial for analyzing the rest of the molecule and for quantifying any incomplete deuteration. sigmaaldrich.com In a highly deuterated compound, the signals from residual protons at the labeled sites are very weak. sigmaaldrich.com

The ¹H NMR spectrum of this compound would prominently display signals for the protons on carbons 1 through 8. The spectrum would be similar to that of unlabeled 1-bromodecane (B1670165) in this region. chemicalbook.comnih.gov Key signals would include a triplet for the methylene (B1212753) group adjacent to the bromine atom (C-1) at approximately 3.4 ppm and a complex multiplet for the other methylene groups (C-2 to C-8) further upfield. Very small signals might be detectable in the regions corresponding to the C-9 and C-10 protons, the integration of which, relative to the other proton signals, allows for the calculation of isotopic purity. The presence of multiplets for residual CHD groups or CHD2 groups can also provide structural information. ucla.edupitt.edu

Table 2: Expected ¹H NMR Data for this compound

PositionProton GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
1-CH₂Br~3.41Triplet2H
2-CH₂-~1.85Multiplet2H
3-8-(CH₂)₆-~1.2-1.4Multiplet12H
9Residual -CHD-~1.2-1.3Weak Multiplet<0.02H
10Residual -CH₂D / -CHD₂~0.8-0.9Weak Multiplet<0.02H

Note: Chemical shifts and multiplicities are based on data for unlabeled 1-bromodecane and related structures. chemicalbook.comnih.gov Residual proton integration is estimated for >98% isotopic purity.

Carbon-13 NMR (¹³C NMR) with Deuterium Decoupling Effects

The analysis of deuterated compounds by Carbon-13 NMR (¹³C NMR) reveals several characteristic effects. The direct attachment of deuterium to a carbon atom significantly alters its NMR signal due to three primary factors:

¹³C-²H Coupling: The deuterium nucleus (spin I=1) splits the signal of the carbon to which it is attached into a multiplet. A -CD₂- group appears as a 1:2:3:2:1 pentet, and a -CD₃ group appears as a 1:3:6:7:6:3:1 septet. blogspot.com This splitting spreads the signal intensity, often making the peaks difficult to distinguish from baseline noise. blogspot.com

Longer Relaxation Times (T₁): The primary relaxation mechanism for protonated carbons is dipolar interaction with the attached protons. Replacing protons with deuterons makes this mechanism much less efficient, leading to significantly longer T₁ relaxation times for deuterated carbons. blogspot.com This can cause signal saturation and reduced intensity under standard acquisition parameters. blogspot.com

Loss of Nuclear Overhauser Effect (nOe): The nOe, which enhances the signal intensity of proton-bound carbons during proton decoupling, is nearly absent for deuterated carbons. blogspot.com

In the ¹³C NMR spectrum of this compound, the signals for carbons C-1 through C-8 would appear as expected for a long-chain alkyl bromide. chemicalbook.com However, the signals for C-9 and C-10 would be broad, show multiplet splitting, and have very low intensity. Deuterium substitution also induces small upfield shifts (isotope effects) on the resonance of the directly attached carbon and, to a lesser extent, on adjacent carbons. nih.govrsc.org

Table 3: Expected ¹³C NMR Data for this compound

PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity (without ²H decoupling)
1~33.9Singlet (with ¹H decoupling)
2~32.8Singlet (with ¹H decoupling)
3~28.1Singlet (with ¹H decoupling)
4~28.7Singlet (with ¹H decoupling)
5-7~29.3-29.5Singlets (with ¹H decoupling)
8~31.9Singlet (with ¹H decoupling)
9~22.6Pentet (low intensity)
10~14.0Septet (low intensity)

Note: Chemical shifts are based on data for unlabeled 1-bromodecane. chemicalbook.com The shifts for C-9 and C-10 will be slightly upfield due to the deuterium isotope effect.

Mass Spectrometry (MS) Applications in Deuterated Compounds

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a sample. For deuterated compounds, it is the primary method for confirming isotopic purity and studying fragmentation pathways.

High-Resolution Mass Spectrometry for Isotopic Composition and Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for verifying the elemental composition and isotopic purity of labeled compounds. nih.govrsc.org By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.gov

For this compound, the molecular ion peak in the mass spectrum will be shifted by +5 mass units compared to its unlabeled counterpart. HRMS analysis can resolve the peaks corresponding to the desired d5-species from those of lower (d0 to d4) or higher deuteration levels. The relative abundances of these isotopologue peaks are used to calculate the isotopic enrichment and purity of the sample with high accuracy. nih.gov

Table 4: Theoretical and Expected HRMS Data for this compound

SpeciesFormulaTheoretical Monoisotopic Mass (amu)
1-Bromodecane (unlabeled)C₁₀H₂₁⁷⁹Br220.0878
This compoundC₁₀H₁₆D₅⁷⁹Br225.1191

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ²H, ⁷⁹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the quantitative purity of volatile and semi-volatile compounds, including isotopically labeled molecules like this compound. chromatographyonline.comresearchgate.net This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In the context of deuterated compounds, GC-MS is instrumental in determining not only the chemical purity but also the isotopic enrichment. nih.govindustry.gov.au The gas chromatograph separates the deuterated analyte from any non-deuterated or partially deuterated analogues, as well as other chemical impurities. chromatographyonline.com Subsequently, the mass spectrometer detects the distinct mass-to-charge ratios of the eluting compounds. For this compound, the molecular ion peak in the mass spectrum will be shifted by five mass units compared to its non-deuterated counterpart, 1-Bromodecane, due to the presence of five deuterium atoms.

Quantitative analysis is typically performed using an internal standard, which is a known amount of a different compound added to the sample. chromatographyonline.com By comparing the peak area of the analyte to that of the internal standard, the concentration and therefore the purity of the sample can be accurately determined. chromatographyonline.com For isotopically labeled compounds, a common approach is to use a deuterated analog of the parent compound as an internal standard, as they exhibit nearly identical chemical properties and chromatographic behavior. chromatographyonline.com The mass balance method, often used in conjunction with GC-MS, allows for the precise quantification of the main component and any impurities, leading to a highly accurate purity value. nih.gov

Table 1: GC-MS Data for Purity Assessment of a Deuterated Compound

ParameterValueReference
Purity by mass balance combined with GC-MS994.8 mg g⁻¹ ± 1.2 mg g⁻¹ nih.gov
Confidence Interval95% nih.gov

This table presents exemplary data from a study on a volatile deuterated compound, illustrating the precision of GC-MS in purity assessment.

Vibrational Spectroscopy (IR, Raman) for Deuterated Alkane Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. shu.ac.uklibretexts.org These techniques are particularly sensitive to isotopic substitution and conformational changes, making them invaluable for studying deuterated alkanes like this compound. shu.ac.uklibretexts.org

Isotopic Shifts in Infrared and Raman Spectra

The substitution of hydrogen with deuterium, a heavier isotope, leads to significant shifts in the vibrational frequencies of a molecule. libretexts.orgrsc.org This phenomenon, known as the isotopic effect, is particularly pronounced for C-H stretching vibrations, which are observed at higher frequencies than C-D stretching vibrations. libretexts.orgustc.edu.cn The theoretical isotopic shift factor for a C-H/C-D stretch is approximately √2 (around 1.414). libretexts.org This means that a C-H stretching band appearing around 2900 cm⁻¹ in the IR or Raman spectrum of 1-Bromodecane would be expected to shift to approximately 2050 cm⁻¹ for the C-D stretch in this compound.

These isotopic shifts are not limited to stretching vibrations but are also observed for bending and other deformational modes, albeit to a lesser extent. unige.ch For instance, the CD₂ scissoring mode is expected to appear at a different frequency than the CH₂ scissoring mode. researchgate.net By analyzing the presence and positions of both C-H and C-D vibrational bands, researchers can confirm the success of deuteration and even quantify the degree of isotopic labeling. shu.ac.ukunige.ch The distinct spectral regions for C-H and C-D vibrations help to eliminate spectral overlap and simplify the interpretation of complex spectra, especially in molecules with long alkyl chains. ustc.edu.cncdnsciencepub.com

Table 2: Typical Isotopic Shifts in Vibrational Spectra

Vibrational ModeTypical Frequency (C-H) (cm⁻¹)Expected Frequency (C-D) (cm⁻¹)Isotopic Ratio (νH/νD)
Symmetric Stretching (CH₂/CD₂)~2850~2100~1.36
Asymmetric Stretching (CH₂/CD₂)~2925~2200~1.33
Scissoring (CH₂/CD₂)~1465~1050~1.40

This table provides a general illustration of expected isotopic shifts for common vibrational modes in alkanes.

Conformational Analysis Using Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for studying the conformational isomers (rotamers) of alkane chains, such as the trans and gauche conformers. cdnsciencepub.comnih.govacs.org Specific vibrational modes are sensitive to the local conformation of the alkyl chain. nih.govacs.org For example, in the infrared spectra of specifically deuterated alkanes, the CD₂ rocking modes can be used to distinguish between trans and gauche conformations. nih.gov The CD₂ rocking mode for a segment in a trans conformation appears at a different frequency than for a segment in a gauche conformation. nih.gov

By monitoring the intensities of these conformation-sensitive bands, it is possible to quantitatively determine the population of different rotamers as a function of temperature or solvent environment. cdnsciencepub.comnih.gov For instance, studies on specifically deuterated dipalmitoylphosphatidylcholine have shown that the integrated intensities of CD₂ rocking modes can be used to calculate the percentage of gauche rotamers at different positions along the acyl chain. nih.gov This approach allows for a detailed understanding of the conformational order and disorder within the molecule. nih.gov The analysis of C-D stretching vibrations in monodeuterated alkanes has also been established as a method to probe the local conformation at specific sites within the alkyl chain. acs.org

Applications in Analytical Research Methodologies

Use as an Internal Standard in Quantitative Analytical Techniques

In quantitative analysis, an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should be chemically similar to the analyte but distinguishable by the analytical instrument. Deuterium-labeled compounds, such as 1-Bromodecane-9,9,10,10,10-d5, are considered ideal internal standards for their non-labeled counterparts because their chemical and physical properties are nearly identical, while their mass is distinct. medchemexpress.commedchemexpress.com

Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for separating components of a mixture. When coupled with a detector, they are used for quantitative analysis. The primary advantage of using a deuterium-labeled standard like this compound is that it co-elutes, or has a very similar retention time, to the non-labeled analyte (1-Bromodecane). nih.gov

This co-elution is critical because any variations in injection volume, solvent evaporation, or sample matrix effects that affect the analyte will also affect the internal standard in the same way. By comparing the peak area of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved, compensating for potential errors during the analytical process. This makes it particularly useful in the analysis of complex environmental and biological samples where matrix interference can be significant. researchgate.net

The most significant advantage of using this compound as an internal standard is realized when chromatography is coupled with mass spectrometry (MS). ontosight.airesearchgate.net In a mass spectrometer, molecules are ionized and separated based on their mass-to-charge ratio (m/z).

This compound has a molecular weight that is 5 Daltons higher than its non-labeled analog due to the five deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard, even if they elute from the chromatography column at the same time. Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be programmed to monitor the specific m/z values for both the analyte and the deuterated standard, leading to highly selective and sensitive quantification free from background interference. researchgate.net

Table 1: Comparison of Analyte and Deuterated Internal Standard in MS

Feature1-Bromodecane (B1670165) (Analyte)This compound (Internal Standard)Rationale for Use
Chemical Formula C₁₀H₂₁BrC₁₀H₁₆D₅BrNearly identical chemical properties ensure similar behavior during sample preparation and chromatographic separation. chembuyersguide.com
Molecular Weight ~221.18 g/mol ~226.21 g/mol The mass difference allows for distinct detection by mass spectrometry. chembuyersguide.comsigmaaldrich.com
Chromatographic Retention Time Nearly IdenticalNearly IdenticalEnsures that both compounds experience the same analytical conditions and matrix effects.
Mass Spectrometry Detection Lower m/zHigher m/z (+5 Da)Enables unambiguous differentiation and quantification, improving accuracy and precision.

Calibration Standards for Analytical Instrumentation

This compound is produced as a high-purity certified reference material, making it suitable for use as a calibration standard. lgcstandards.comfishersci.fr Analytical instruments, particularly GC-MS and LC-MS systems, require regular calibration to ensure the data they produce is accurate and reliable. By analyzing a known concentration of this compound, analysts can verify instrument performance, confirm the mass accuracy of the spectrometer, and establish calibration curves for the quantification of related brominated compounds.

Tracers in Environmental and Biogeochemical Research

Beyond its role as an internal standard, this compound can be used as a tracer in studies investigating the environmental fate and transport of brominated organic compounds (BOCs). gdut.edu.cntandfonline.com BOCs are a class of chemicals that includes flame retardants and other industrial compounds, many of which are persistent environmental pollutants. gdut.edu.cn

In a typical tracer study, a known amount of the deuterated compound is introduced into a controlled environmental system, such as a soil column or a water microcosm. wur.nl Because this compound does not naturally occur in the environment, its detection provides unambiguous evidence of its transport, degradation, or transformation pathways. nih.gov Researchers can track its movement through different environmental compartments (water, soil, sediment) and study its degradation rate. This approach, known as compound-specific isotope analysis (CSIA), provides critical data for understanding how pollutants behave in the environment, their potential for bioaccumulation, and the mechanisms by which they break down. gdut.edu.cntandfonline.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Deuterated Organic Molecules

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules. For deuterated species, these calculations can precisely quantify the effects of isotopic substitution on various molecular parameters.

Electronic Structure and Bonding in Deuterated Bromoalkanes

The replacement of hydrogen with deuterium (B1214612) does not alter the electronic potential energy surface of a molecule, a cornerstone of the Born-Oppenheimer approximation. However, the increased mass of deuterium leads to a lower zero-point vibrational energy (ZPVE) for C-D bonds compared to C-H bonds. This fundamental difference induces subtle but measurable changes in the molecular geometry and electronic properties.

In deuterated bromoalkanes such as 1-Bromodecane-9,9,10,10,10-d5, the primary effect is a slight shortening and strengthening of the C-D bonds compared to their C-H counterparts. This phenomenon, known as a secondary geometric isotope effect, arises from the anharmonicity of the vibrational potential well. arxiv.org The lower ZPVE of the C-D bond means it sits (B43327) lower in the potential well, and the average bond length is consequently shorter.

Table 1: Comparison of Typical C-H and C-D Bond Properties from Quantum Chemical Calculations

PropertyC-H BondC-D BondTypical Isotope Effect
Vibrational Frequency (cm⁻¹) ~2900~2100Redshift
Average Bond Length (Å) ~1.095~1.090Contraction
Bond Dissociation Energy (kJ/mol) ~413~420Increase

Note: Values are representative and can vary based on the specific molecular environment and computational method.

Conformational Analysis and Energy Landscapes with Deuteration Effects

Long-chain alkanes like 1-bromodecane (B1670165) exist as a mixture of different conformers due to rotation around their numerous C-C single bonds. The most stable conformations are typically the staggered ones, such as the all-trans (anti) conformer, while eclipsed conformations represent energy maxima. Gauche interactions, where bulky groups are adjacent in a staggered conformation, introduce steric strain and are higher in energy than the anti conformation. mdpi.com

The effect of deuteration on the conformational energy landscape is generally minor but can be elucidated through high-level computational analysis. The changes in ZPVE for the C-D bonds in the terminal -CD2-CD3 group of this compound can slightly alter the relative energies of different conformers. ajchem-a.com For example, the vibrational modes associated with gauche and anti conformers will have slightly different frequencies and ZPVEs. While these energy differences are small, they can shift conformational equilibria, particularly at low temperatures.

Computational studies on similar systems, such as chlorinated or fluorinated alkanes, demonstrate that the relative populations of conformers can be accurately predicted by calculating their Gibbs free energies, which incorporate these vibrational energy contributions. soton.ac.uknih.gov For this compound, theoretical calculations would involve geometry optimization of various conformers (e.g., anti, gauche at different bonds) followed by vibrational frequency calculations to determine their relative stabilities. researchgate.net

Molecular Dynamics Simulations Involving Deuterated Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of molecules, offering insights into the structure, dynamics, and thermodynamics of liquids and other condensed phases. mit.edu

For a system of this compound molecules, an MD simulation would typically use a classical force field to describe the interactions between atoms. researchgate.net The effect of deuteration is incorporated directly by changing the mass of the relevant atoms in the force field parameters. The five deuterium atoms in the terminal ethyl group would be assigned a mass of approximately 2.014 amu instead of 1.008 amu for hydrogen.

While the electronic interactions remain the same, this mass difference significantly affects the dynamic properties of the molecule. MD simulations of deuterated long-chain alkanes would be expected to show:

Slower Diffusivity: The heavier deuterated molecules will exhibit slower translational and rotational diffusion compared to their non-deuterated counterparts under the same conditions.

Altered Vibrational Dynamics: The frequencies of bond stretching and bending motions involving deuterium will be lower, which can affect the rate of energy transfer within the molecule and between molecules.

Changes in Liquid Structure: The subtle changes in intermolecular interactions, stemming from altered vibrational dynamics and slight changes in polarizability, can lead to minor differences in the liquid's radial distribution functions. mdpi.com

Simulations of similar long-chain alkanes like n-decane and n-dodecane have been successfully used to predict properties such as liquid density, viscosity, and surface tension. researchgate.netnih.gov By analogy, MD simulations of this compound could provide valuable data on its physical properties in the liquid state, highlighting the specific impact of terminal deuteration.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Liquid 1-Bromodecane

ParameterTypical Value / Method
Force Field OPLS-AA, CHARMM, or TraPPE-UA (United Atom)
System Size 500-1000 molecules in a periodic box
Temperature 298 K (or other desired temperature)
Pressure 1 atm
Ensemble NPT (isothermal-isobaric)
Time Step 1-2 fs
Simulation Length 50-200 ns
Deuterium Mass ~2.014 amu assigned to D atoms at C9 and C10

Prediction and Interpretation of Isotopic Effects on Molecular Properties

The substitution of hydrogen with deuterium gives rise to a range of isotopic effects that can be predicted and interpreted using theoretical models. These effects are broadly classified as primary (when the bond to the isotope is broken in a reaction) or secondary (when the bond to the isotope is not broken). In the context of molecular properties, these are often referred to as equilibrium isotope effects.

The most significant effect of deuteration is on the vibrational frequencies of the molecule. ajchem-a.com The C-D stretching and bending vibrations occur at substantially lower frequencies than the corresponding C-H vibrations, a direct consequence of the greater mass of deuterium. This can be modeled using the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass of the system.

Another important isotopic effect is the change in molecular polarizability. Theoretical studies have shown that deuterated compounds typically have a slightly lower molecular polarizability than their protiated analogues. nih.govcchmc.org This is because the lower ZPVE of the C-D bond leads to a shorter average bond length and a less polarizable bond. Modern computational methods can calculate this molecular polarizability isotope effect, which has been shown to have an additive character, meaning it can be estimated by summing the contributions from each deuterated bond. nih.govresearchgate.net

Table 3: Predicted Isotopic Effects on Key Molecular Properties

Molecular PropertyEffect of H → D SubstitutionTheoretical Basis
Zero-Point Vibrational Energy (ZPVE) DecreaseZPVE is proportional to vibrational frequency, which is mass-dependent.
Average Bond Length Decrease (slight)Anharmonicity of the potential energy well and lower ZPVE. arxiv.org
Molecular Volume Decrease (slight)Consequence of shorter average bond lengths. cchmc.org
Polarizability Decrease (slight)Shorter, stronger bonds are less easily polarized. nih.govresearchgate.net
Vibrational Frequencies Decrease (significant for modes involving the isotope)Increased reduced mass of the vibrating system. ajchem-a.com

These theoretical predictions are crucial for interpreting experimental data from techniques like infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, where the effects of isotopic substitution are readily observed.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes for Complex Deuterated Alkyl Halides

The synthesis of specifically labeled compounds like 1-Bromodecane-9,9,10,10,10-d5 is a cornerstone for its application. Traditional methods for producing deuterated compounds often involve straightforward techniques like the reaction of decyl alcohol with phosphorus tribromide or the bromination of decane (B31447). ontosight.aigoogle.com However, the demand for more complex and precisely labeled molecules has spurred the development of innovative synthetic strategies.

Recent advancements focus on late-stage deuteration, which allows for the introduction of deuterium (B1214612) into a molecule at a later point in the synthetic sequence. acs.org This is particularly advantageous for creating complex deuterated molecules. Methods such as hydrogen isotope exchange (HIE) are being refined to offer greater control over the position and number of deuterium atoms incorporated. nih.gov For instance, researchers have developed photocatalytic and electrochemical methods for the dehalogenative deuteration of alkyl halides, using readily available deuterium sources like heavy water (D₂O). rsc.orgrsc.orgresearchgate.net These methods are often more efficient and environmentally friendly than traditional approaches. rsc.org

Another promising area is the use of thianthrenium salts to facilitate the introduction of deuterium. nih.govresearchgate.net This technique allows for the efficient and selective deuteration at specific positions within an alkyl chain. nih.gov The development of these novel synthetic routes is crucial for expanding the availability and variety of complex deuterated alkyl halides, including derivatives of 1-bromodecane (B1670165), for a wider range of research applications. ulb.ac.be

Integration into Advanced Materials Science Research and Device Optimization

In the realm of materials science, deuterated compounds are proving to be invaluable for enhancing the performance and stability of organic electronic devices. chem-station.comgoogle.com The replacement of hydrogen with deuterium can lead to improved properties in materials used in devices like organic light-emitting diodes (OLEDs). google.com

While direct research on this compound in specific devices is still emerging, the principles behind using deuterated materials are well-established. The heavier mass of deuterium can alter the vibrational modes of molecules, which in turn can affect photophysical properties and increase the stability of the material. chem-station.com 1-Bromodecane itself is used as a precursor in the synthesis of surfactants and in modifying the surface properties of polymers. solubilityofthings.com The introduction of a deuterated tail in the form of this compound could therefore be explored for creating more robust and efficient materials for various applications.

The versatility of 1-bromodecane as an intermediate in organic synthesis suggests that its deuterated analogue could be incorporated into a wide array of advanced materials. ontosight.aisolubilityofthings.com Research is ongoing to explore how the specific labeling pattern in this compound can be exploited to fine-tune the properties of next-generation materials and optimize device performance.

Expanding Applications in Mechanistic Organic Chemistry

Deuterium-labeled compounds are powerful tools for elucidating reaction mechanisms in organic chemistry. chem-station.comsymeres.com The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, provides valuable insights into the rate-determining steps of a reaction. chem-station.comunam.mx

The strategic placement of deuterium atoms in this compound allows chemists to probe the mechanisms of reactions involving the alkyl chain. For example, in reactions where a C-H bond at the terminal end of the decane chain is broken in the rate-determining step, using the deuterated version would result in a slower reaction rate. This information is critical for understanding and optimizing reaction conditions.

Researchers have utilized deuterated compounds in a variety of mechanistic studies, from enzymatic reactions to transition-metal-catalyzed processes. researchgate.netnih.gov The application of this compound in such studies can help to unravel complex reaction pathways and contribute to the fundamental understanding of organic reactions. symeres.comnih.gov

Development of New Analytical Methodologies Leveraging Deuterium Labeling

The unique mass of deuterium makes it an excellent tracer in analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comthalesnano.com The use of deuterated compounds as internal standards in quantitative MS analysis improves accuracy and reliability. thalesnano.comrsc.org

This compound can serve as a valuable internal standard for the analysis of its non-deuterated counterpart, 1-bromodecane, and related compounds. ontosight.ai Its distinct mass allows for clear differentiation from the analyte of interest, leading to more precise quantification. nih.gov

In NMR spectroscopy, deuterium labeling can simplify complex spectra and provide detailed structural information. thalesnano.com While a proton (¹H) NMR signal would be absent for the deuterated positions in this compound, techniques like deuterium (²H) NMR can be employed to directly probe the labeled sites. Furthermore, the presence of deuterium can induce small shifts in the signals of neighboring carbon atoms in ¹³C NMR, a phenomenon that can be used for structural elucidation and to confirm the location of the deuterium labels. nih.gov The development of new analytical methods that leverage the specific labeling pattern of this compound will continue to enhance the precision and scope of chemical analysis.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize 1-Bromodecane-9,9,10,10,10-d5, and what analytical techniques validate isotopic purity?

  • Methodology : Use deuteration strategies such as H/D exchange or selective halogenation of pre-deuterated decane. Confirm isotopic purity via GC-MS (to detect molecular ion clusters at m/z 255 [M⁺] and 257 [M+2⁺]) and NMR (absence of proton signals at C9/C10; deuterium incorporation reduces splitting patterns) .
  • Key Data : Molecular formula C₁₀H₁₆D₅Br (CAS 1219802-02-4) requires >98% isotopic enrichment for kinetic isotope effect studies .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Safety Measures : Follow GHS guidelines:

  • Skin/Eye Exposure : Immediate rinsing with water (15+ minutes) and medical consultation for irritation .
  • Ventilation : Use fume hoods due to volatile bromoalkane emissions.
  • PPE : Nitrile gloves, lab coats, and safety goggles. Refer to SDS Section 4 (First Aid) and Section 16 (Regulatory Data) .

Q. How can the compound’s physical properties inform solvent selection in reaction mechanisms?

  • Data-Driven Design : Density (~1.07 g/cm³) and non-polar structure suggest compatibility with hexane or THF for SN2 reactions. Avoid polar aprotic solvents if studying steric effects at C9/C10 .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) at C9/C10 influence reaction kinetics in nucleophilic substitution studies?

  • Theoretical Framework : Apply the Swain-Schaad relationship to quantify primary kinetic isotope effects (KIE). Compare k_H/k_D ratios in SN2 reactions with labeled vs. unlabeled substrates (CAS 112-29-8) .
  • Contradiction Analysis : If observed KIE deviates from theory, assess solvent polarity’s role in transition-state stabilization or isotopic scrambling during synthesis .

Q. What experimental designs resolve contradictions between computational models and observed reaction yields?

  • Methodological Approach :

Use factorial design to test variables (temperature, solvent, nucleophile concentration) .

Cross-validate with DFT calculations (e.g., Gaussian09) to map transition-state geometries.

Re-examine isotopic purity if deviations persist (e.g., via LC-HRMS ) .

Q. How can researchers integrate spectroscopic data with computational modeling to probe steric effects at deuterated positions?

  • Multidisciplinary Workflow :

  • NMR/IR : Detect electronic environments at C9/C10 (deuterium’s quadrupolar moment broadens signals).
  • MD Simulations : Model steric hindrance using AMBER or GROMACS. Compare with crystallographic data (if available) .

Q. What ethical and methodological challenges arise in long-term stability studies of deuterated bromoalkanes?

  • Risk Mitigation :

  • Stability Testing : Store under inert gas (N₂/Ar) to prevent H/D exchange. Monitor degradation via periodic GC-MS.
  • Ethical Compliance : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

Tables for Key Data

Property Value Source
Molecular FormulaC₁₀H₁₆D₅BrSDS
CAS (Labeled)1219802-02-4SDS
Recommended Analytical TechGC-MS, NMR, HRMS
NFPA Fire Hazard Rating1 (Slight)SDS

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